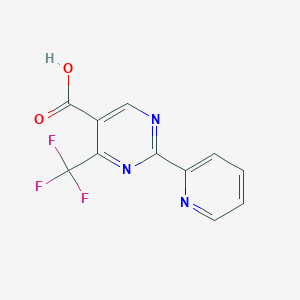

2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

Übersicht

Beschreibung

2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound that features a pyridine ring fused to a pyrimidine ring, with a trifluoromethyl group and a carboxylic acid functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has demonstrated that derivatives of pyrimidine compounds, including 2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, exhibit promising anticancer properties. A study evaluated the anticancer activity of several pyrimidine derivatives, revealing that certain compounds showed effective cytotoxicity against various cancer cell lines. For instance, compounds with similar structures were tested using the MTT assay, showing significant inhibition of cell proliferation at concentrations as low as 5 µg/mL .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound ID | Cell Line Tested | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 5a | HeLa | 4.5 | El-Dydamony et al. |

| 5b | MCF-7 | 3.8 | El-Dydamony et al. |

| 5c | A549 | 6.1 | El-Dydamony et al. |

Antifungal Activity

The compound has also been investigated for its antifungal properties. A study reported that several derivatives exhibited significant antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. For example, specific derivatives achieved inhibition rates exceeding 90% at a concentration of 50 µg/mL, comparable to established antifungal agents like tebuconazole .

Table 2: Antifungal Activity Data

| Compound ID | Pathogen Tested | Inhibition Rate (%) | Reference |

|---|---|---|---|

| 5a | Botrytis cinerea | 96.76 | Du et al., 2021 |

| 5b | Sclerotinia sclerotiorum | 82.73 | Du et al., 2021 |

| 5c | Phomopsis sp. | 54.37 | Du et al., 2021 |

Insecticidal Properties

The insecticidal potential of this compound has been explored against various agricultural pests. Studies indicate that certain pyrimidine derivatives exhibit effective mortality rates against pests such as Spodoptera frugiperda and Mythimna separata. The tested compounds showed corrected mortality rates significantly higher than control groups, indicating their potential as effective insecticides .

Table 3: Insecticidal Activity Data

| Compound ID | Pest Tested | Mortality Rate (%) | Reference |

|---|---|---|---|

| 5a | Spodoptera frugiperda | 78 | Wang et al., 2020 |

| 5b | Mythimna separata | 85 | Wang et al., 2020 |

Herbicidal Effects

The compound's structural characteristics contribute to its herbicidal properties, making it a candidate for the development of new herbicides. Research indicates that trifluoromethyl pyrimidines can inhibit specific enzymes in plants, leading to effective weed control without harming crops .

Wirkmechanismus

The mechanism by which 2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridine and pyrimidine rings can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, stabilizing the compound’s binding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Pyridin-2-yl)-4-methylpyrimidine-5-carboxylic acid

- 2-(Pyridin-2-yl)-4-chloropyrimidine-5-carboxylic acid

- 2-(Pyridin-2-yl)-4-bromopyrimidine-5-carboxylic acid

Uniqueness

Compared to similar compounds, 2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is unique due to the presence of the trifluoromethyl group. This group significantly influences the compound’s chemical properties, such as its reactivity and stability. The trifluoromethyl group also enhances the compound’s biological activity, making it a valuable molecule for research and development in various fields.

Biologische Aktivität

2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, with the CAS number 874816-10-1, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 269.18 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in different therapeutic areas:

- Anticancer Activity : Research indicates that compounds with trifluoromethyl groups exhibit enhanced potency against certain cancer cell lines. For instance, the trifluoromethyl group is known to improve the binding affinity of compounds to target proteins involved in cancer progression .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of branched-chain amino acid transaminases (BCATs), which play a crucial role in cancer metabolism. A study reported that derivatives of pyrimidines showed significant inhibitory effects on BCAT enzymes, suggesting that this compound may have similar properties .

- Neurological Effects : The compound's structural similarity to other known modulators of metabotropic glutamate receptors suggests potential anxiolytic effects. Studies on related compounds have demonstrated their ability to modulate glutamate signaling pathways, which are critical in anxiety and mood disorders .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Allosteric Modulation : Similar compounds have been shown to act as allosteric modulators of glutamate receptors, enhancing or inhibiting receptor activity without directly activating the receptor itself .

- Inhibition of Enzymatic Pathways : The presence of the trifluoromethyl group may enhance the compound's ability to interact with specific enzymes involved in metabolic pathways critical for tumor growth and proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits growth of cancer cell lines | |

| Enzyme Inhibition | Potential inhibitor of BCATs | |

| Neurological Effects | Modulates glutamate receptors |

Case Study Example

A recent study evaluated the anticancer properties of several pyrimidine derivatives, including those with trifluoromethyl substitutions. The findings indicated that these compounds significantly inhibited cell proliferation in vitro, particularly against breast and colon cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Eigenschaften

IUPAC Name |

2-pyridin-2-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3N3O2/c12-11(13,14)8-6(10(18)19)5-16-9(17-8)7-3-1-2-4-15-7/h1-5H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBDBOSNEOIDLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C(=N2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382512 | |

| Record name | 2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874816-10-1 | |

| Record name | 2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.